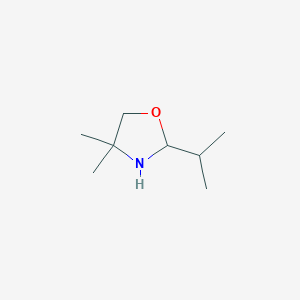

Oxazolidine,4,4-dimethyl-2-(1-methylethyl)-

Übersicht

Beschreibung

Oxazolidine,4,4-dimethyl-2-(1-methylethyl)- is a heterocyclic organic compound characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its structural versatility and its role as an intermediate in the synthesis of various biologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Oxazolidine,4,4-dimethyl-2-(1-methylethyl)- can be synthesized through several methods. One common approach involves the condensation of 2-aminoalcohols with aldehydes or ketones . This reaction typically proceeds under mild conditions and can be catalyzed by acids or bases. Another method involves the use of multicomponent reactions, such as metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization .

Industrial Production Methods

In industrial settings, the production of oxazolidine,4,4-dimethyl-2-(1-methylethyl)- often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of chiral amino alcohols derived from the reduction of amino acids is also common, allowing for the production of chiral oxazolidines .

Analyse Chemischer Reaktionen

Types of Reactions

Oxazolidine,4,4-dimethyl-2-(1-methylethyl)- undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxazolidinones.

Reduction: The compound can be reduced to form secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products

Oxidation: Oxazolidinones

Reduction: Secondary amines

Substitution: N-substituted oxazolidines

Wissenschaftliche Forschungsanwendungen

Oxazolidine,4,4-dimethyl-2-(1-methylethyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of oxazolidine,4,4-dimethyl-2-(1-methylethyl)- involves its ability to form stable intermediates and transition states during chemical reactions. The nitrogen and oxygen atoms in the ring structure facilitate various catalytic processes, making it a valuable compound in synthetic chemistry . The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the oxazolidine ring .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Oxazolidinones: These compounds are structurally similar but contain a carbonyl group adjacent to the nitrogen atom.

Oxazolines: These are unsaturated analogues of oxazolidines and contain a double bond in the ring structure.

Uniqueness

Oxazolidine,4,4-dimethyl-2-(1-methylethyl)- is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a versatile and valuable compound .

Biologische Aktivität

Oxazolidine, 4,4-dimethyl-2-(1-methylethyl)-, a member of the oxazolidine family, has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antimicrobial, insecticidal, and potential therapeutic effects.

Chemical Structure and Properties

The compound is characterized by its oxazolidine ring structure with two methyl groups and an isopropyl group at the 4 and 2 positions, respectively. This unique configuration contributes to its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of oxazolidine derivatives:

- Antitubercular Activity : Research indicates that certain oxazolidine derivatives exhibit significant activity against Mycobacterium tuberculosis. For instance, compounds derived from oxazolidines were screened for antimycobacterial activity, showing up to 98% inhibition at specific concentrations .

- Broad-spectrum Antimicrobial Effects : A study demonstrated that oxazolidinone derivatives were effective against various bacteria and fungi. The most active compounds achieved notable inhibition rates in preliminary screenings .

Insecticidal and Herbicidal Properties

Oxazolidine compounds have also been investigated for their insecticidal and herbicidal activities :

- Insecticidal Activity : Several derivatives have shown effectiveness against agricultural pests. The mechanisms of action typically involve disrupting normal physiological functions in insects .

- Herbicidal Effects : Some studies suggest that oxazolidines can inhibit plant growth through various biochemical pathways, making them potential candidates for herbicide development .

Toxicological Profile

The safety profile of oxazolidine is crucial for its application:

- Acute Toxicity : Studies on 4,4-dimethyloxazolidine indicate moderate acute toxicity with an LD50 ranging between 950 to 1308 mg/kg in rats. Dermal exposure also revealed low to moderate toxicity levels .

- Chronic Effects : Long-term studies suggest minimal chronic health hazards under expected usage scenarios. The compound does not appear to cause developmental effects or significant reproductive toxicity .

Case Studies and Research Findings

- Study on Antimycobacterial Activity :

- Toxicological Assessment :

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

4,4-dimethyl-2-propan-2-yl-1,3-oxazolidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-6(2)7-9-8(3,4)5-10-7/h6-7,9H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUVIDCYJNFQEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1NC(CO1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292424 | |

| Record name | 4,4-dimethyl-2-(propan-2-yl)-1,3-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77472-23-2 | |

| Record name | NSC82452 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4-dimethyl-2-(propan-2-yl)-1,3-oxazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.